Cas no 880139-07-1 (BENZENESULFONAMIDE, N-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIMETHOXY-)

Technical Introduction: Benzenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxy- is a specialized sulfonamide derivative featuring a 2,5-dimethoxybenzene core linked to a tryptamine-like indoleethyl moiety. This structural combination suggests potential utility in medicinal chemistry and biochemical research, particularly as an intermediate for designing serotonin receptor ligands or enzyme inhibitors. The presence of methoxy groups enhances electron density, potentially improving binding affinity in target interactions. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. The compound’s purity and stability under standard conditions ensure reliability in experimental applications. Further research may explore its pharmacological or analytical applications, leveraging its unique scaffold.
BENZENESULFONAMIDE, N-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIMETHOXY- structure
880139-07-1 structure
Product name:BENZENESULFONAMIDE, N-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIMETHOXY-
CAS No:880139-07-1
MF:C18H20N2O4S
MW:360.427403450012
MDL:MFCD00245593
CID:3379315
PubChem ID:3794759

BENZENESULFONAMIDE, N-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIMETHOXY- Chemical and Physical Properties

Names and Identifiers

    • BENZENESULFONAMIDE, N-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIMETHOXY-
    • ((2,5-DIMETHOXYPHENYL)SULFONYL)(2-INDOL-3-YLETHYL)AMINE
    • N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide
    • FD169559
    • MFCD00245593
    • 880139-07-1
    • Oprea1_458031
    • SCHEMBL2950777
    • N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide
    • MS-7158
    • AKOS005109497
    • MDL: MFCD00245593
    • Inchi: InChI=1S/C18H20N2O4S/c1-23-14-7-8-17(24-2)18(11-14)25(21,22)20-10-9-13-12-19-16-6-4-3-5-15(13)16/h3-8,11-12,19-20H,9-10H2,1-2H3
    • InChI Key: NNFQQLOQPCIKAD-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 360.114
  • Monoisotopic Mass: 360.114
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 522
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 88.8Ų

BENZENESULFONAMIDE, N-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIMETHOXY- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB161870-5g
((2,5-Dimethoxyphenyl)sulfonyl)(2-indol-3-ylethyl)amine; .
880139-07-1
5g
€377.50 2025-03-19
abcr
AB161870-1g
((2,5-Dimethoxyphenyl)sulfonyl)(2-indol-3-ylethyl)amine; .
880139-07-1
1g
€211.20 2025-03-19
abcr
AB161870-10g
((2,5-Dimethoxyphenyl)sulfonyl)(2-indol-3-ylethyl)amine; .
880139-07-1
10g
€482.50 2025-03-19
A2B Chem LLC
AI86338-1mg
N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide
880139-07-1 >90%
1mg
$202.00 2023-12-29
abcr
AB161870-2g
((2,5-Dimethoxyphenyl)sulfonyl)(2-indol-3-ylethyl)amine; .
880139-07-1
2g
€272.50 2025-03-19
abcr
AB161870-2 g
((2,5-Dimethoxyphenyl)sulfonyl)(2-indol-3-ylethyl)amine
880139-07-1
2g
€272.50 2023-06-23
abcr
AB161870-10 g
((2,5-Dimethoxyphenyl)sulfonyl)(2-indol-3-ylethyl)amine
880139-07-1
10g
€482.50 2023-06-23
abcr
AB161870-1 g
((2,5-Dimethoxyphenyl)sulfonyl)(2-indol-3-ylethyl)amine
880139-07-1
1g
€211.30 2023-06-23
abcr
AB161870-5 g
((2,5-Dimethoxyphenyl)sulfonyl)(2-indol-3-ylethyl)amine
880139-07-1
5g
€377.50 2023-06-23
A2B Chem LLC
AI86338-10mg
N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide
880139-07-1 >90%
10mg
$241.00 2023-12-29

Additional information on BENZENESULFONAMIDE, N-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIMETHOXY-

Comprehensive Overview of BENZENESULFONAMIDE, N-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIMETHOXY- (CAS No. 880139-07-1)

BENZENESULFONAMIDE, N-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIMETHOXY- (CAS No. 880139-07-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique indole and benzenesulfonamide moieties, is often explored for its potential applications in drug discovery and development. Researchers are particularly interested in its structural properties, which may contribute to its interaction with biological targets, making it a subject of study in medicinal chemistry and neuropharmacology.

The molecular structure of BENZENESULFONAMIDE, N-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIMETHOXY- combines a sulfonamide group with an indole derivative, a combination that is frequently associated with bioactive molecules. This hybrid structure is reminiscent of compounds used in the development of central nervous system (CNS) therapeutics, which aligns with current trends in addressing neurological disorders such as Alzheimer's and Parkinson's diseases. The presence of dimethoxy groups further enhances its potential for modulating receptor binding, a key factor in drug design.

In recent years, the scientific community has shown growing interest in indole-based compounds due to their diverse pharmacological activities. BENZENESULFONAMIDE, N-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIMETHOXY- is no exception, as it may exhibit properties relevant to serotonin receptor modulation, a hot topic in the study of mood disorders and cognitive function. This connection to neurotransmitter systems makes it a compelling candidate for further investigation, especially in the context of mental health research.

From a synthetic chemistry perspective, the compound's CAS No. 880139-07-1 serves as a critical identifier for researchers and manufacturers. Its synthesis often involves multi-step organic reactions, including sulfonylation and alkylation processes, which are well-documented in the literature. The compound's stability and solubility profile are also of interest, as these factors influence its applicability in in vitro and in vivo studies. These characteristics are frequently searched by professionals in the field, reflecting the demand for detailed physicochemical data.

Another area of exploration for BENZENESULFONAMIDE, N-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIMETHOXY- is its potential role in enzyme inhibition. Given the increasing focus on targeted therapies, compounds that can selectively inhibit enzymes like monoamine oxidases (MAOs) or kinases are highly sought after. This aligns with the broader trend in precision medicine, where researchers aim to develop compounds with minimal off-target effects. The structural features of this molecule suggest it could be a valuable tool in such studies.

In addition to its pharmacological potential, BENZENESULFONAMIDE, N-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIMETHOXY- is also relevant in chemical biology. Its ability to interact with proteins and other biomolecules makes it a candidate for use in proteomics and signal transduction research. These applications are particularly pertinent in the era of omics technologies, where understanding molecular interactions is crucial for advancing biomedical science.

As the scientific community continues to explore the frontiers of drug discovery, compounds like BENZENESULFONAMIDE, N-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIMETHOXY- will remain at the forefront of innovation. Its unique structure and potential applications make it a subject of ongoing research, with studies likely to uncover new insights into its mechanisms of action. For researchers and industry professionals, staying updated on the latest findings related to this compound is essential for leveraging its full potential.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:880139-07-1)BENZENESULFONAMIDE, N-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIMETHOXY-
A1185960
Purity:99%
Quantity:1g
Price ($):313.0